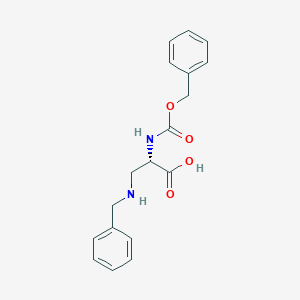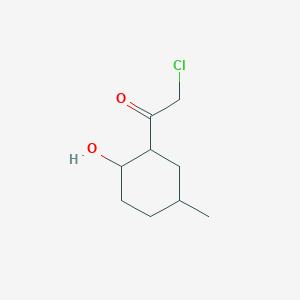
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone, also known as Chlorzoxazone, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a member of the oxazolidinone class of compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is not fully understood, but it is thought to work by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This results in a decrease in muscle contraction and a subsequent relaxation of the affected muscle.
Biochemical And Physiological Effects
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a range of interesting biochemical and physiological effects. Studies have shown that this compound has a potent anti-inflammatory effect, making it a potentially useful treatment for conditions such as arthritis and other inflammatory disorders. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a mild analgesic effect, making it a potentially useful treatment for pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its potent muscle relaxant effect. This makes it a useful tool for studying the physiology of muscle contraction and relaxation. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee. One area of interest is the potential use of this compound in the treatment of spasticity and related conditions. Additionally, there is growing interest in the use of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee as an anti-inflammatory and analgesic agent. Finally, there is potential for further research into the mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee, which could lead to the development of more effective treatments for a range of medical conditions.
Synthesis Methods
The synthesis of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone is a multi-step process that involves the reaction of several different reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methylcyclohexanone with chlorinating reagents such as thionyl chloride or phosphorus pentachloride. The resulting product is then reacted with sodium hydroxide to produce 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been extensively studied for its potential applications in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of muscle spasms and related disorders. Studies have shown that 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a potent muscle relaxant effect, making it a potentially useful treatment for conditions such as spasticity and muscle spasm.
properties
CAS RN |
196875-76-0 |
|---|---|
Product Name |
2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H15ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h6-8,11H,2-5H2,1H3 |
InChI Key |
QFRJYOQSODJUAT-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)C(=O)CCl)O |
Canonical SMILES |
CC1CCC(C(C1)C(=O)CCl)O |
synonyms |
Ethanone, 2-chloro-1-(2-hydroxy-5-methylcyclohexyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



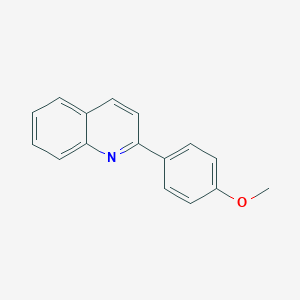
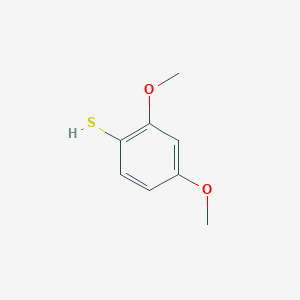
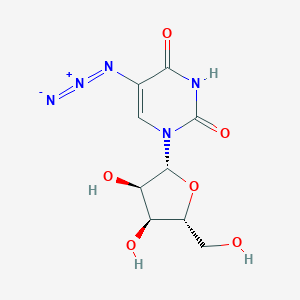
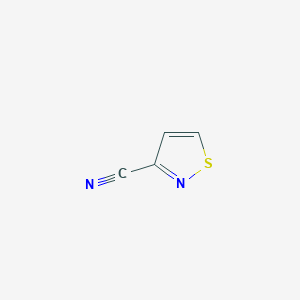
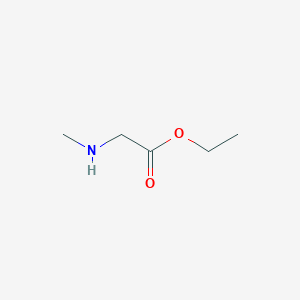
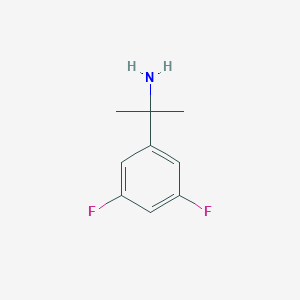
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
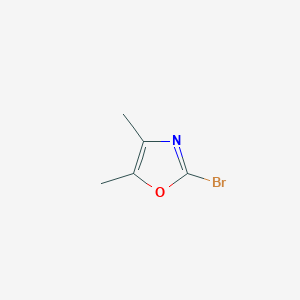
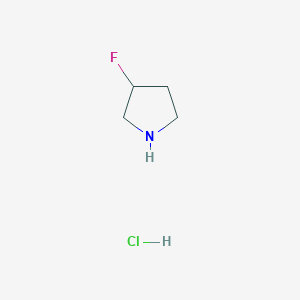
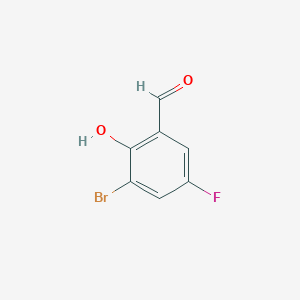
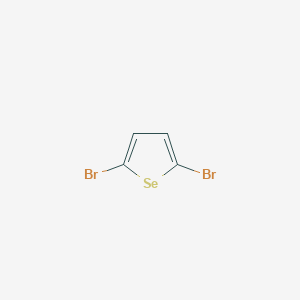
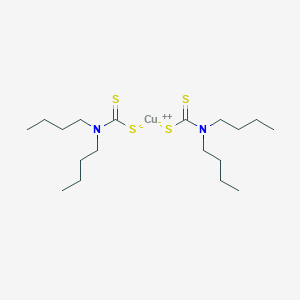
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
